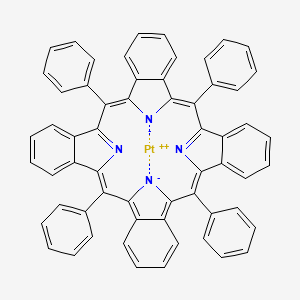
Pt-tetraphenyltetrabenzoporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pt-tetraphenyltetrabenzoporphyrin (PtTBTBP) is an organometallic compound that is composed of four phenyl groups and a tetraphenyltetrabenzoporphyrin (TBTBP) core. This compound is synthesized by the reaction of the TBTBP core with PtCl2 to form a Pt-TBTBP complex. The Pt-TBTBP complex is a stable, air-stable compound that is widely used in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Multiwavelength Hot-Band Excited Triplet–Triplet Annihilation Upconversion
PtTPBP is utilized in multiwavelength hot-band excited triplet–triplet annihilation upconversion (TTA-UC). This process involves the excitation of a sensitizer at hot-band vibrational energy levels in the ground state. Selective excitation of PtTPBP at various wavelengths can induce emissions with significant anti-Stokes shifts, showing potential application in multiple encryption information applications .
Synthesis and Spectral Properties Analysis
The compound is involved in complexation reactions and transmetallation processes. For instance, PtTPBP has been used to synthesize Pt(IV) Br2 porphyrinate by treating Pt(II) tetraphenyltetrabenzoporphyrinate with bromine in chloroform. These compounds are characterized by elemental analysis, electronic absorption, 1H NMR spectroscopy, and mass spectrometry, providing insights into their spectral properties .
Electrophosphorescent Devices
In the field of optoelectronics, PtTPBP serves as a dopant in the fabrication of near-infrared organic light-emitting devices (OLEDs). The triplet annihilation dynamics of these devices are studied with peak electrophosphorescence at a wavelength of 772 nm, which is crucial for developing efficient OLEDs .
Propriétés
IUPAC Name |
platinum(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSINHKCRBEPDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36N4Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pt-tetraphenyltetrabenzoporphyrin | |
Q & A
Q1: What is the role of Pt(tpbp) in OLETs and what kind of emission does it produce?
A1: Pt(tpbp) acts as a phosphorescent dopant in the emissive layer of OLETs. [, ] When incorporated into a host material like poly(alkylfluorene), Pt(tpbp) facilitates near-infrared (NIR) emission. [] This NIR emission is valuable for various applications, including night vision technologies and telecommunications.
Q2: How does the fabrication method using fluorine-based solvents impact the performance of OLETs incorporating Pt(tpbp)?
A2: Using a fluorine-based solvent, specifically CF3CH2OCF2CHF2 (AGC, AE‐3000), during the fabrication of the poly(methyl methacrylate) (PMMA) gate dielectric is crucial for preventing intermixing between the dielectric and emissive layers in top-gated OLETs. [] This lack of intermixing leads to improved device performance, evidenced by a higher external quantum efficiency of approximately 1% observed in OLETs with Pt(tpbp) doped into a poly(alkylfluorene) layer. [] This approach highlights the importance of carefully chosen fabrication techniques for optimizing the performance of OLET devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

